(R)-Casopitant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

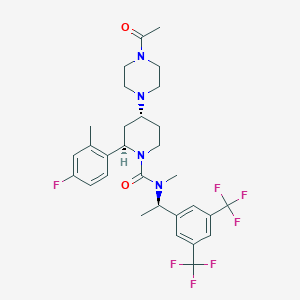

(R)-Casopitant is a useful research compound. Its molecular formula is C30H35F7N4O2 and its molecular weight is 616.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Casopitant is a selective neurokinin-1 (NK-1) receptor antagonist primarily investigated for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

This compound works by blocking the NK-1 receptors, which are activated by substance P, a neuropeptide involved in the emetic response. By inhibiting these receptors, this compound reduces the signals that trigger nausea and vomiting during chemotherapy treatments. This mechanism is crucial as it provides an alternative to traditional antiemetics that primarily target serotonin receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings include:

- Absorption and Distribution : Following administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 2 hours. Studies indicate that plasma and brain concentrations of the compound are approximately equal at this time, suggesting effective central nervous system penetration .

- Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. It exhibits weak-to-moderate inhibition of CYP3A4 and is also a substrate for this enzyme .

- Elimination : The elimination half-life of this compound ranges from 5 to 10 hours, allowing for once-daily dosing in clinical settings .

Efficacy in CINV

Numerous clinical trials have established the efficacy of this compound in preventing CINV. A randomized phase II trial demonstrated that when combined with a 5-HT3 receptor antagonist and dexamethasone, this compound significantly reduced the incidence of nausea and vomiting in patients undergoing highly emetogenic chemotherapy (HEC) .

Table 1: Summary of Clinical Trials Evaluating Efficacy of this compound

| Study Type | Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Phase II | Patients receiving HEC | This compound + Dexamethasone + Ondansetron | Reduced CINV rates compared to control |

| Phase III | Patients receiving moderately emetogenic chemotherapy (MEC) | This compound + Dexamethasone + Ondansetron | Significant reduction in vomiting episodes |

Safety Profile

The safety profile of this compound has been assessed in various studies. Adverse effects are generally mild and include fatigue, dizziness, and headache. Importantly, no significant drug-drug interactions have been reported when co-administered with other common antiemetics like ondansetron or dexamethasone .

Case Studies

In a case study involving patients who were poor metabolizers of CYP2D6, co-administration of this compound with dolasetron resulted in increased exposure to hydrodolasetron but did not lead to clinically meaningful changes in safety or efficacy outcomes .

Another case highlighted the use of this compound in patients with recurrent CINV who had previously failed standard therapy. The introduction of this compound led to a significant improvement in quality of life and reduction in nausea scores.

Aplicaciones Científicas De Investigación

Prevention of Chemotherapy-Induced Nausea and Vomiting

The primary application of (R)-Casopitant has been in the prevention of CINV. Multiple clinical trials have investigated its efficacy compared to standard antiemetic therapies.

Key Clinical Trials:

- Phase III Trial : A multinational study evaluated the safety and efficacy of this compound in patients receiving moderately emetogenic chemotherapy. Patients were assigned to receive either a placebo or various doses of this compound alongside standard antiemetics like dexamethasone and ondansetron. The results indicated that patients receiving this compound had a significantly higher complete response rate (73% to 74%) compared to the control group (59%) within the first 120 hours post-chemotherapy .

- Safety Profile : The adverse events reported were comparable across all study arms, suggesting that this compound is generally well tolerated .

Alternative Therapeutic Uses

While the primary focus has been on CINV, researchers have explored other potential uses for this compound:

- Chronic Pain Management : Some studies suggest that neurokinin-1 receptor antagonists may play a role in modulating pain pathways, potentially offering new avenues for chronic pain treatment .

- Psychiatric Disorders : There is emerging interest in the role of neurokinin-1 receptors in mood regulation, which could open up possibilities for treating depression and anxiety disorders .

Efficacy of this compound in Clinical Trials

| Study Type | Patient Population | Treatment Regimen | Complete Response Rate (%) | Control Rate (%) |

|---|---|---|---|---|

| Phase III Trial | Breast cancer patients | 150 mg oral on day 1 + dexamethasone | 73% | 59% |

| Phase III Trial | Breast cancer patients | 90 mg IV on day 1 + dexamethasone | 74% | 59% |

| Phase III Trial | Breast cancer patients | Placebo | 59% | N/A |

*Data derived from clinical trials evaluating CINV prevention .

Case Study: Efficacy in Elderly Patients

In a case study involving elderly patients undergoing chemotherapy, this compound demonstrated a favorable safety profile and efficacy similar to younger cohorts. This suggests its potential applicability across diverse patient demographics, particularly those who are often more susceptible to CINV .

Case Study: Combination Therapy

Another study examined the effects of combining this compound with other antiemetics. Results indicated that combination therapy could further enhance antiemetic efficacy, particularly in high-risk patients undergoing highly emetogenic chemotherapy regimens .

Propiedades

Fórmula molecular |

C30H35F7N4O2 |

|---|---|

Peso molecular |

616.6 g/mol |

Nombre IUPAC |

(2R,4R)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |

InChI |

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25-,27-/m1/s1 |

Clave InChI |

XGGTZCKQRWXCHW-DSSGHVNRSA-N |

SMILES isomérico |

CC1=C(C=CC(=C1)F)[C@H]2C[C@@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C |

SMILES canónico |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.